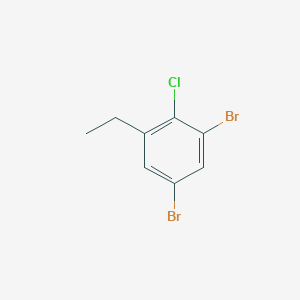

1,5-Dibromo-2-chloro-3-ethylbenzene

Description

Properties

IUPAC Name |

1,5-dibromo-2-chloro-3-ethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTASKJLZXKVSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294309 | |

| Record name | 1,5-Dibromo-2-chloro-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-77-2 | |

| Record name | 1,5-Dibromo-2-chloro-3-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromo-2-chloro-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dibromo-2-chloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromo-2-chloro-3-ethylbenzene is a halogenated aromatic compound with the CAS number 1160573-77-2.[1] Its structure, featuring a benzene (B151609) ring substituted with two bromine atoms, one chlorine atom, and an ethyl group, makes it a potential building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The precise arrangement of these functional groups offers unique reactivity and potential for creating complex molecular architectures. This guide provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

Detailed experimental data on the physical and chemical properties of 1,5-Dibromo-2-chloro-3-ethylbenzene are not extensively available in peer-reviewed literature. However, based on its molecular structure and data from suppliers, the following information has been compiled.

| Property | Value | Source |

| CAS Number | 1160573-77-2 | [1] |

| Molecular Formula | C₈H₇Br₂Cl | [1] |

| Molecular Weight | 298.40 g/mol | Calculated |

| Purity | Typically ≥95% | [2] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Storage Temperature | 4-8°C | - |

Further experimental determination of properties such as melting point, boiling point, density, and solubility in various solvents is required for a complete profile.

Synthesis and Experimental Protocols

-

Electrophilic Aromatic Substitution: Halogenation (bromination and chlorination) of an ethylbenzene (B125841) precursor. The directing effects of the substituents would need to be carefully considered to achieve the desired 1,2,3,5-substitution pattern.

-

Sandmeyer Reaction: Introduction of a halogen via a diazonium salt intermediate, starting from a corresponding aniline (B41778) derivative.

-

Cross-Coupling Reactions: Building the substituted benzene ring through metal-catalyzed cross-coupling reactions.

A logical synthetic approach could be visualized as follows:

Caption: A potential multi-step synthetic pathway for 1,5-Dibromo-2-chloro-3-ethylbenzene.

Due to the lack of a published protocol, researchers would need to develop and optimize a synthetic route based on established methodologies for the synthesis of similar polysubstituted aromatic compounds.

Applications in Drug Development

The specific applications of 1,5-Dibromo-2-chloro-3-ethylbenzene in drug development are not documented in the public domain. However, halogenated aromatic compounds are crucial scaffolds and intermediates in medicinal chemistry. The bromine and chlorine atoms can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

The logical workflow for utilizing such a compound in a drug discovery program can be illustrated as:

Caption: Workflow for utilizing a building block in drug discovery.

Safety and Toxicity

Limited safety and toxicity data are available for 1,5-Dibromo-2-chloro-3-ethylbenzene. Supplier safety data sheets provide the following GHS hazard information:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Comprehensive toxicological studies, including acute and chronic toxicity, mutagenicity, and carcinogenicity, have not been reported for this specific compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential when handling this chemical.

Conclusion

1,5-Dibromo-2-chloro-3-ethylbenzene is a chemical compound with potential utility in synthetic and medicinal chemistry. However, there is a notable lack of publicly available, in-depth technical data regarding its physical and chemical properties, a validated synthetic protocol, and its biological activities. The information provided in this guide is based on available supplier data and general chemical principles. Further research is necessary to fully characterize this compound and explore its potential applications. Researchers interested in utilizing this compound should perform their own analytical characterization and proceed with caution, adhering to all relevant safety protocols.

References

physical and chemical properties of 1,5-Dibromo-2-chloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the polysubstituted aromatic compound, 1,5-Dibromo-2-chloro-3-ethylbenzene. Due to the limited availability of experimental data for this specific molecule, this document combines known information with predicted data and established principles for analogous halogenated benzene (B151609) derivatives. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. This guide covers predicted physicochemical properties, a plausible synthetic route with detailed experimental protocols, general analytical methodologies, and safety considerations.

Introduction

1,5-Dibromo-2-chloro-3-ethylbenzene is a halogenated aromatic compound with the molecular formula C₈H₇Br₂Cl.[1] Its structure, featuring a specific substitution pattern of bulky and electron-withdrawing halogen atoms alongside an activating ethyl group, suggests its potential as a versatile building block in the synthesis of more complex molecules. Polysubstituted benzene rings are core scaffolds in a wide array of pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents in 1,5-Dibromo-2-chloro-3-ethylbenzene allows for regioselective modifications, making it a potentially valuable intermediate for creating targeted molecular architectures. This guide aims to consolidate the available and predicted information on this compound to facilitate its use in research and development.

Physicochemical Properties

Experimental data on the physical properties of 1,5-Dibromo-2-chloro-3-ethylbenzene is not extensively available in the public domain. The following table summarizes key identifiers and predicted physicochemical properties derived from cheminformatics models. These predicted values offer a useful approximation for experimental design and safety assessments.

Table 1: Physical and Chemical Properties of 1,5-Dibromo-2-chloro-3-ethylbenzene

| Property | Value | Source |

| IUPAC Name | 1,5-Dibromo-2-chloro-3-ethylbenzene | - |

| CAS Number | 1160573-77-2 | [1] |

| Molecular Formula | C₈H₇Br₂Cl | [1] |

| Molecular Weight | 298.40 g/mol | Calculated |

| Predicted Boiling Point | 295.5 ± 25.0 °C | Predicted |

| Predicted Density | 1.8±0.1 g/cm³ | Predicted |

| Predicted LogP | 5.12 | Predicted |

| Predicted Water Solubility | 0.004 g/L | Predicted |

| Appearance | Not available | - |

| Melting Point | Not available | - |

Predicted values were obtained using publicly available cheminformatics tools and should be considered estimates.

Synthesis and Experimental Protocols

A plausible synthetic route for 1,5-Dibromo-2-chloro-3-ethylbenzene from a readily available starting material, 1-chloro-3-ethylbenzene (B1584093), involves a two-step electrophilic aromatic substitution (bromination). The directing effects of the substituents on the benzene ring guide the regioselectivity of the reaction.

Caption: Proposed synthetic pathway for 1,5-Dibromo-2-chloro-3-ethylbenzene.

Rationale for the Synthetic Approach

The synthesis of polysubstituted benzenes relies heavily on controlling the regioselectivity of electrophilic aromatic substitution reactions.[2] In the starting material, 1-chloro-3-ethylbenzene, the ethyl group is an ortho-, para-directing activator, while the chloro group is an ortho-, para-directing deactivator. The combined directing effects of these two groups will determine the position of the incoming bromine electrophiles. The ethyl group strongly activates the positions ortho and para to it (positions 2, 4, and 6). The chloro group directs to its ortho and para positions (positions 2, 4, and 6). Both groups, therefore, direct incoming electrophiles to the 2, 4, and 6 positions. Steric hindrance from the ethyl and chloro groups will likely disfavor substitution at the 2-position. Consequently, bromination is expected to occur at the 4- and 6-positions (which become the 1- and 5-positions in the final product nomenclature after re-prioritizing the substituents).

Detailed Experimental Protocol: Bromination of 1-chloro-3-ethylbenzene

This protocol is a general procedure for the bromination of an activated benzene ring and should be adapted and optimized for the specific substrate.

Materials:

-

1-chloro-3-ethylbenzene

-

Bromine (Br₂)

-

Anhydrous iron(III) bromide (FeBr₃)

-

Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

-

10% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, dissolve 1-chloro-3-ethylbenzene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: To this solution, add anhydrous iron(III) bromide (0.1 equivalents) as the Lewis acid catalyst.

-

Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in dichloromethane to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into an ice-cold 10% sodium bisulfite solution to quench the excess bromine. Stir until the red-brown color of bromine disappears.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) gradient) or by distillation under reduced pressure to yield pure 1,5-Dibromo-2-chloro-3-ethylbenzene.

Analytical Methodologies

The characterization and purity assessment of 1,5-Dibromo-2-chloro-3-ethylbenzene would typically involve a combination of chromatographic and spectroscopic techniques.

Caption: A typical analytical workflow for the characterization of 1,5-Dibromo-2-chloro-3-ethylbenzene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[3]

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating halogenated aromatic compounds.

-

Injection: A small amount of the sample, dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate), is injected into the heated inlet of the GC.

-

Temperature Program: A temperature gradient is used to elute the compounds from the column. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).

-

Detection: The mass spectrometer will detect the eluting compounds, providing a mass spectrum for each. The molecular ion peak (M⁺) should correspond to the molecular weight of the target compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms and one chlorine atom.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structure elucidation.[5]

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic and ethyl protons. The chemical shifts, integration, and coupling patterns will provide information about the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the overall structure.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized compound.

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase column (e.g., C18) is typically used for non-polar to moderately polar organic compounds.

-

Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used as the eluent. A gradient elution may be necessary to achieve good separation.

-

Detection: The UV detector will monitor the absorbance at a specific wavelength (e.g., 254 nm) to detect the compound as it elutes from the column. The purity can be determined from the relative area of the product peak.

Chemical Reactivity and Potential Applications

The reactivity of 1,5-Dibromo-2-chloro-3-ethylbenzene is dictated by the electronic and steric effects of its substituents.

-

Further Electrophilic Aromatic Substitution: The benzene ring is deactivated towards further electrophilic attack due to the presence of three halogen atoms. However, under harsh conditions, substitution at the remaining vacant position (position 4) might be possible.

-

Cross-Coupling Reactions: The bromine atoms are susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions). This allows for the introduction of a wide range of substituents, making this compound a potentially useful building block for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.

-

Grignard and Organolithium Formation: The bromine atoms can be converted to Grignard or organolithium reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Due to the lack of published research on this specific compound, there are no known biological activities or established roles in signaling pathways. Its potential applications are primarily as a synthetic intermediate in drug discovery and materials science.

Safety and Handling

Polysubstituted halogenated aromatic compounds should be handled with care, assuming they are potentially hazardous.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1,5-Dibromo-2-chloro-3-ethylbenzene is a polysubstituted aromatic compound with potential as a synthetic intermediate. While experimental data is scarce, this guide has provided a comprehensive overview based on predicted properties and established chemical principles. The proposed synthetic route and analytical methodologies offer a starting point for researchers interested in utilizing this compound. Further experimental investigation is necessary to fully elucidate its properties and explore its potential applications in various fields of chemical research.

References

- 1. aobchem.com [aobchem.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to 1,5-Dibromo-2-chloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and calculated molecular weight of the compound 1,5-Dibromo-2-chloro-3-ethylbenzene. Due to the limited availability of public domain experimental data for this specific molecule, this guide also outlines a general experimental workflow for the characterization of novel halogenated aromatic compounds.

Molecular Properties

The fundamental molecular properties of 1,5-Dibromo-2-chloro-3-ethylbenzene have been determined based on its chemical formula.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂Cl | PubChem CID: 50997933 |

| Molecular Weight | 298.40 g/mol | Calculated |

Molecular Structure

The structural arrangement of 1,5-Dibromo-2-chloro-3-ethylbenzene consists of a benzene (B151609) ring substituted with two bromine atoms, one chlorine atom, and one ethyl group at positions 1, 5, 2, and 3 respectively.

Technical Guide: Spectral Data and Analysis of 1,5-Dibromo-2-chloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The spectral data for 1,5-Dibromo-2-chloro-3-ethylbenzene has been predicted using established spectroscopic principles and correlation tables.

1.1. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1,5-Dibromo-2-chloro-3-ethylbenzene in a standard solvent like CDCl₃ would show distinct signals for the aromatic and ethyl protons. The chemical shifts (δ) are influenced by the deshielding effects of the bromine and chlorine substituents.[1][2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| Aromatic-H (H-4/H-6) | 7.4 - 7.6 | Doublet | 2-3 | 2H |

| Ethyl-CH₂ | 2.7 - 2.9 | Quartet | ~7.5 | 2H |

| Ethyl-CH₃ | 1.2 - 1.4 | Triplet | ~7.5 | 3H |

1.2. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the halogen substituents.[3][4][5]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br (C-1/C-5) | 120 - 125 |

| Aromatic C-Cl (C-2) | 130 - 135 |

| Aromatic C-Ethyl (C-3) | 145 - 150 |

| Aromatic C-H (C-4/C-6) | 130 - 135 |

| Ethyl-CH₂ | 25 - 30 |

| Ethyl-CH₃ | 13 - 17 |

1.3. Predicted Mass Spectrometry Data

The mass spectrum is predicted to show a molecular ion peak cluster characteristic of a compound containing two bromine atoms and one chlorine atom. The fragmentation pattern will likely involve the loss of the ethyl group and halogen atoms.[6][7][8][9][10]

| m/z Value | Predicted Ion | Notes |

| 297/299/301/303 | [M]⁺ | Molecular ion cluster showing isotopic pattern for Br₂Cl. |

| 282/284/286/288 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 268/270/272/274 | [M - C₂H₅]⁺ | Loss of an ethyl radical (likely a prominent peak). |

| 218/220/222 | [M - Br]⁺ | Loss of a bromine radical. |

| 189/191 | [M - Br - Cl]⁺ | Loss of a bromine and a chlorine radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation, though less likely due to substitution. |

1.4. Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum will exhibit characteristic absorption bands for the aromatic ring and the alkyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2975-2850 | Aliphatic C-H stretch (ethyl group) | Medium to Strong |

| 1600-1450 | Aromatic C=C stretch | Medium to Strong (multiple bands) |

| 1470-1450 | CH₂ bend | Medium |

| 1385-1375 | CH₃ bend | Medium |

| 800-600 | C-Br stretch | Strong |

| 800-600 | C-Cl stretch | Strong |

| 900-690 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for 1,5-Dibromo-2-chloro-3-ethylbenzene.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1,5-Dibromo-2-chloro-3-ethylbenzene in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Temperature: Set the probe temperature to 25 °C.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~250 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds

-

Acquisition Time: 1-2 seconds

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

2.2. Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the isotopic distribution of the molecular ion and fragment peaks with theoretical patterns for the expected elemental composition.

-

2.3. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) or Thin Film IR Spectroscopy

-

Sample Preparation:

-

ATR: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Thin Film: If the sample is a liquid, place a drop between two KBr or NaCl plates. If it is a solid, dissolve it in a volatile solvent, deposit the solution on a salt plate, and allow the solvent to evaporate.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.[11][12][13][14][15]

-

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like 1,5-Dibromo-2-chloro-3-ethylbenzene.

Caption: Workflow for the spectral analysis and structure elucidation of 1,5-Dibromo-2-chloro-3-ethylbenzene.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,5-Dibromo-2-chloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for 1,5-Dibromo-2-chloro-3-ethylbenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted data to offer insights into its structural characterization. The information is presented in a clear, structured format to aid in spectroscopic analysis and interpretation.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 1,5-Dibromo-2-chloro-3-ethylbenzene. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the magnetic environment of each nucleus.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.5 - 7.7 | Doublet | ~2.5 | 1H |

| H-6 | 7.4 - 7.6 | Doublet | ~2.5 | 1H |

| -CH₂- | 2.7 - 2.9 | Quartet | ~7.6 | 2H |

| -CH₃ | 1.2 - 1.4 | Triplet | ~7.6 | 3H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 120 - 125 |

| C-2 (C-Cl) | 133 - 138 |

| C-3 (C-Ethyl) | 145 - 150 |

| C-4 (C-H) | 130 - 135 |

| C-5 (C-Br) | 122 - 127 |

| C-6 (C-H) | 128 - 133 |

| -CH₂- | 25 - 30 |

| -CH₃ | 13 - 18 |

Experimental Protocols

While the data presented is predictive, the following outlines standard experimental methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 1,5-Dibromo-2-chloro-3-ethylbenzene.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 1,5-Dibromo-2-chloro-3-ethylbenzene.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.

¹H NMR Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.

-

Parameter Optimization:

-

Pulse Angle: A 30° or 45° pulse angle is typically used for routine qualitative spectra.

-

Acquisition Time: Set the acquisition time to 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

Data Acquisition: Initiate the acquisition process.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS) or the residual solvent peak.

¹³C NMR Acquisition

-

Instrument Setup: The same sample and initial setup (locking and shimming) from the ¹H NMR experiment can be used.

-

Parameter Optimization:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio. The acquisition time can range from a few minutes to several hours.

-

-

Data Acquisition: Start the ¹³C NMR experiment.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the structure of 1,5-Dibromo-2-chloro-3-ethylbenzene with atom numbering for NMR correlation and a general workflow for NMR analysis.

Caption: Structure of 1,5-Dibromo-2-chloro-3-ethylbenzene with atom numbering.

Caption: General experimental workflow for NMR spectroscopy.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry of 1,5-Dibromo-2-chloro-3-ethylbenzene

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry of 1,5-Dibromo-2-chloro-3-ethylbenzene. Due to the absence of direct experimental mass spectral data for this specific compound in the searched literature, this guide leverages established fragmentation principles of analogous compounds, including halogenated benzenes and alkylbenzenes, to construct a theoretical framework for its mass spectrometric behavior.[1][2][3]

The molecule of interest, 1,5-Dibromo-2-chloro-3-ethylbenzene, has the chemical formula C8H7Br2Cl.[4][5] Its structure contains an aromatic ring substituted with two bromine atoms, one chlorine atom, and an ethyl group. This combination of substituents is expected to lead to a characteristic and informative fragmentation pattern under electron ionization.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron ionization at a standard energy of 70 eV, 1,5-Dibromo-2-chloro-3-ethylbenzene is expected to form a molecular ion ([M]•+).[6] The fragmentation of this molecular ion is predicted to proceed through several key pathways, primarily driven by the lability of the ethyl group and the presence of halogen atoms.

A significant fragmentation route for ethylbenzene (B125841) and its derivatives is the benzylic cleavage to lose a methyl radical (•CH3), which has a mass of 15 Da.[3] This loss results in the formation of a stable tropylium-like cation.[7] For 1,5-Dibromo-2-chloro-3-ethylbenzene, this would lead to a prominent fragment ion.

Further fragmentation can occur through the loss of the halogen atoms. The carbon-halogen bond strengths decrease in the order C-Cl > C-Br, suggesting that the loss of a bromine radical might be more favorable than the loss of a chlorine radical. Sequential losses of halogens and other small molecules like ethene (from the ethyl group) are also plausible.[2][8]

A crucial feature of the mass spectrum will be the isotopic patterns arising from the natural abundances of bromine (79Br ≈ 50.69%, 81Br ≈ 49.31%) and chlorine (35Cl ≈ 75.77%, 37Cl ≈ 24.23%).[9] This will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens, aiding in their identification.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for 1,5-Dibromo-2-chloro-3-ethylbenzene. The m/z values are calculated using the most abundant isotopes (1H, 12C, 35Cl, 79Br). The presence of bromine and chlorine isotopes will lead to characteristic isotopic patterns for each fragment containing these atoms.

| Predicted Fragment Ion | Structure | m/z (using most abundant isotopes) | Notes |

| [M]•+ | [C8H7Br2Cl]•+ | 296 | Molecular ion. Will exhibit a complex isotopic pattern due to the presence of two bromine atoms and one chlorine atom. |

| [M - CH3]+ | [C7H4Br2Cl]+ | 281 | Base peak is likely. Formed by the loss of a methyl radical from the ethyl group, leading to a stable tropylium-like ion.[3] |

| [M - C2H5]+ | [C6H2Br2Cl]+ | 267 | Loss of the entire ethyl group. |

| [M - Cl]•+ | [C8H7Br2]•+ | 261 | Loss of a chlorine radical. |

| [M - Br]•+ | [C8H7BrCl]•+ | 217 | Loss of a bromine radical. |

| [M - CH3 - Br]+ | [C7H4BrCl]+ | 202 | Sequential loss of a methyl radical and a bromine radical. |

| [C6H5]+ | [C6H5]+ | 77 | Phenyl cation, a common fragment in the mass spectra of aromatic compounds.[9] |

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for the analysis of semi-volatile halogenated aromatic compounds like 1,5-Dibromo-2-chloro-3-ethylbenzene is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2]

1. Sample Preparation:

-

Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[2]

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended for good separation of aromatic compounds.[2]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.[2]

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[6]

-

Ionization Energy: 70 eV.[2]

-

Source Temperature: 230 °C.[2]

-

Quadrupole Temperature: 150 °C.[2]

-

Mass Range: Scan from m/z 40 to 350 to encompass the molecular ion and key fragments.

-

Solvent Delay: 3 minutes to prevent damage to the filament from the solvent peak.[2]

4. Data Analysis:

-

Identify the peak corresponding to 1,5-Dibromo-2-chloro-3-ethylbenzene in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions, and compare them with the predicted data. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of 1,5-Dibromo-2-chloro-3-ethylbenzene.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. aobchem.com [aobchem.com]

- 5. 1,5-Dibromo-2-chloro-3-ethylbenzene | C8H7Br2Cl | CID 50997933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. m.youtube.com [m.youtube.com]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

A Proposed Synthetic Pathway for 1,5-Dibromo-2-chloro-3-ethylbenzene: A Technical Guide

Abstract

Proposed Synthetic Pathway

The proposed synthesis of 1,5-Dibromo-2-chloro-3-ethylbenzene commences with the commercially available starting material, 4-ethylaniline (B1216643). The pathway involves a sequence of bromination followed by a Sandmeyer reaction to introduce the chloro substituent.

Step 1: Dibromination of 4-Ethylaniline

The first step involves the electrophilic bromination of 4-ethylaniline. The strongly activating and ortho-directing amino group, along with the ortho,para-directing ethyl group, facilitates the introduction of two bromine atoms at the positions ortho to the amino group.

Reaction: 4-Ethylaniline is treated with a brominating agent, such as bromine in acetic acid, to yield 2,6-dibromo-4-ethylaniline (B7880710).

Step 2: Diazotization of 2,6-Dibromo-4-ethylaniline

The resulting 2,6-dibromo-4-ethylaniline undergoes diazotization, a standard method to convert a primary aromatic amine into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

Reaction: 2,6-Dibromo-4-ethylaniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 3: Sandmeyer Reaction

The final step is a Sandmeyer reaction, where the diazonium salt is treated with a copper(I) halide to replace the diazonium group with a halogen.[1][2][3] In this proposed synthesis, copper(I) chloride is used to introduce the chlorine atom at the desired position.

Reaction: The freshly prepared diazonium salt of 2,6-dibromo-4-ethylaniline is reacted with copper(I) chloride to yield the target molecule, 1,5-Dibromo-2-chloro-3-ethylbenzene. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1][2]

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the proposed synthetic pathway.

Protocol 1: Dibromination of 4-Ethylaniline

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-ethylaniline (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2 equivalents) in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Work-up: Pour the reaction mixture into a beaker containing ice water. The crude product will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid. The crude 2,6-dibromo-4-ethylaniline can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Diazotization and Sandmeyer Reaction

-

Diazotization:

-

Suspend 2,6-dibromo-4-ethylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction (Chlorination):

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Cool the copper(I) chloride solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (e.g., at 50-60 °C) for 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

-

Isolation and Purification:

-

The crude product may separate as an oil or solid. Extract the mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude 1,5-Dibromo-2-chloro-3-ethylbenzene.

-

The final product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

-

Data Presentation

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Ethylaniline |  | C₈H₁₁N | 121.18 | Starting Material |

| 2,6-Dibromo-4-ethylaniline |  | C₈H₉Br₂N | 278.98 | Intermediate |

| 1,5-Dibromo-2-chloro-3-ethylbenzene |  | C₈H₇Br₂Cl | 298.41 | Final Product |

Mandatory Visualization

Caption: Proposed synthesis pathway for 1,5-Dibromo-2-chloro-3-ethylbenzene.

References

In-Depth Technical Guide: 1,5-Dibromo-2-chloro-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Dibromo-2-chloro-3-ethylbenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to its specific substitution pattern, it serves as a potential building block for the synthesis of more complex molecular architectures. This document compiles available data on its commercial suppliers, chemical properties, and safety information. While a detailed, publicly available experimental protocol for its synthesis and comprehensive spectroscopic data are currently limited, this guide presents the known information to aid researchers in their scientific endeavors.

Chemical Identity and Properties

1,5-Dibromo-2-chloro-3-ethylbenzene is a substituted benzene (B151609) ring with two bromine atoms, one chlorine atom, and one ethyl group. This arrangement of substituents provides a unique chemical scaffold for further functionalization.

| Identifier | Value |

| IUPAC Name | 1,5-Dibromo-2-chloro-3-ethylbenzene |

| CAS Number | 1160573-77-2[1] |

| Molecular Formula | C₈H₇Br₂Cl[1] |

| Molecular Weight | 298.40 g/mol |

| Canonical SMILES | CCC1=C(C(=CC(=C1)Br)Br)Cl |

| InChI Key | Not publicly available |

Table 1: Chemical Identifiers for 1,5-Dibromo-2-chloro-3-ethylbenzene

Physicochemical Properties

| Property | Value | Source |

| Purity | 92% - 95% | [CP Lab Safety[2], AOBChem[1]] |

| Appearance | Not specified | [AOBChem[1]] |

| Storage Temperature | 4-8°C | [AOBChem[1]] |

| Shipping Temperature | Room Temperature | [AOBChem[1]] |

Table 2: Available Physical and Chemical Data

Commercial Availability

1,5-Dibromo-2-chloro-3-ethylbenzene is available from specialized chemical suppliers. Researchers can procure this compound in various quantities to support their research and development needs.

| Supplier | Catalog Number | Purity | Available Quantities |

| AOBChem | 38501[1] | 95%[1] | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1] |

| CP Lab Safety | - | 92%[2] | 5g[2] |

Table 3: Commercial Suppliers of 1,5-Dibromo-2-chloro-3-ethylbenzene

Note: Availability and pricing are subject to change. Please consult the suppliers directly for the most current information.

Synthesis and Reactivity

A detailed, step-by-step experimental protocol for the synthesis of 1,5-Dibromo-2-chloro-3-ethylbenzene is not described in the currently available scientific literature. The synthesis would likely involve a multi-step process starting from a simpler ethylbenzene (B125841) derivative, followed by controlled halogenation reactions. The regioselectivity of the bromination and chlorination steps would be critical to achieving the desired 1,2,3,5-substitution pattern.

A plausible synthetic approach could be conceptualized as a series of electrophilic aromatic substitution reactions. The order of these reactions would be crucial in directing the substituents to the correct positions.

Figure 1. A conceptual multi-step halogenation pathway for the synthesis of 1,5-Dibromo-2-chloro-3-ethylbenzene from ethylbenzene.

The reactivity of 1,5-Dibromo-2-chloro-3-ethylbenzene is dictated by its functional groups. The bromine atoms are susceptible to participation in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the formation of new carbon-carbon bonds. These reactions would enable the use of this compound as a building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Spectroscopic Data

Comprehensive, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1,5-Dibromo-2-chloro-3-ethylbenzene are not publicly available. Researchers who purchase this compound are advised to perform their own analytical characterization to confirm its identity and purity.

Safety and Handling

Based on the information provided by suppliers, 1,5-Dibromo-2-chloro-3-ethylbenzene should be handled with care in a laboratory setting.

Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Table 4: GHS Hazard Statements

Precautionary Measures

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |

Table 5: GHS Precautionary Statements

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Applications in Research and Drug Development

Substituted halogenated benzenes are valuable intermediates in organic synthesis. The presence of multiple halogen atoms on the benzene ring of 1,5-Dibromo-2-chloro-3-ethylbenzene offers several points for chemical modification.

Figure 2. Potential synthetic utility of 1,5-Dibromo-2-chloro-3-ethylbenzene in the development of new molecules.

The differential reactivity of the bromine and chlorine atoms could potentially be exploited for selective functionalization, making this compound a versatile building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

1,5-Dibromo-2-chloro-3-ethylbenzene is a commercially available substituted aromatic compound with potential applications in synthetic chemistry. This guide has summarized the currently available information regarding its properties, suppliers, and safety. A significant gap in the public domain exists concerning detailed experimental data, including physicochemical properties, spectroscopic data, and a validated synthetic protocol. Researchers interested in utilizing this compound are encouraged to perform their own comprehensive analysis upon acquisition.

References

An In-depth Technical Guide to Substituted Trihalogenated Benzenes: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substituted trihalogenated benzenes, covering their synthesis, physicochemical properties, and burgeoning applications in the field of drug discovery and development. This class of compounds, characterized by a benzene (B151609) ring adorned with three halogen atoms and other functional groups, offers a unique scaffold for the design of novel therapeutic agents. Their diverse biological activities, ranging from antimicrobial to anticancer, make them a compelling area of research for medicinal chemists. This document details key experimental protocols, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of these versatile molecules.

Synthesis of Substituted Trihalogenated Benzenes

The synthesis of substituted trihalogenated benzenes can be achieved through various methods, primarily involving electrophilic aromatic substitution reactions. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the substituents.

Electrophilic Halogenation

Direct halogenation of a substituted benzene ring is a common approach. The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the ring. Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position.[1][2]

Synthesis of 1,3,5-Trichlorobenzene

A notable example is the synthesis of 1,3,5-trichlorobenzene, a symmetrical isomer that cannot be obtained by direct chlorination of benzene.[3] One established method involves the diazotization of 2,4,6-trichloroaniline (B165571).[4] Another approach is the isomerization of other trichlorobenzene isomers using a Lewis acid catalyst like aluminum chloride.[3][5] A more recent method involves the chlorination of 1-bromo-3,5-dichlorobenzene (B43179) in the vapor phase.[6][7]

Synthesis of Fluorinated Aromatic Compounds

The introduction of fluorine atoms into aromatic rings is of particular interest in medicinal chemistry.[8] Microflow technologies have been developed for the efficient fluorination of benzynes, offering a rapid and high-yield route to fluoroaromatic compounds.[8] Halogen exchange fluorination is another method employed for the synthesis of compounds like p-fluoronitrobenzene.[9]

Physicochemical and Spectroscopic Properties

The substitution pattern and the nature of the halogen atoms significantly influence the physicochemical properties of trihalogenated benzenes. These properties, in turn, affect their biological activity and pharmacokinetic profiles.

Table 1: Physicochemical Properties of Selected Trichlorobenzene Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 53-54 | 218-219 |

| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 17 | 213 |

| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 63-64 | 208 |

Table 2: Spectroscopic Data for Selected Trichlorobenzene Isomers

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| 1,2,3-Trichlorobenzene | 7.28 (d, J=8.1 Hz, 2H), 7.18 (t, J=8.1 Hz, 1H) | 133.4, 131.2, 129.5, 127.9 | 180, 182, 184 |

| 1,2,4-Trichlorobenzene | 7.42 (d, J=2.1 Hz, 1H), 7.38 (dd, J=8.4, 2.1 Hz, 1H), 7.19 (d, J=8.4 Hz, 1H) | 133.8, 132.9, 131.5, 130.9, 128.3, 127.7 | 180, 182, 184 |

| 1,3,5-Trichlorobenzene | 7.26 (s, 3H) | 135.2, 128.4 | 180, 182, 184 |

Applications in Drug Development

Substituted trihalogenated benzenes have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities.

Anticancer Activity

A significant development in this area is the discovery of 1,3,5-trisubstituted benzenes as potent and selective inhibitors of matriptase, a serine protease implicated in cancer invasion and metastasis.[10] These compounds have demonstrated tumor growth inhibition in preclinical models of prostate cancer.[10] The mechanism of action involves the inhibition of matriptase-mediated activation of growth factor signaling pathways, such as the c-Met pathway.[6]

Caption: Matriptase signaling pathway in cancer.

Novel benzenesulfonate (B1194179) scaffolds have shown high anticancer activity with a multitargeted mechanism of action, inducing G2/M cell cycle arrest.[11] Additionally, certain nitro-substituted benzylic organochalcogenides have demonstrated potential in combating triple-negative breast cancer by inhibiting the Akt/mTOR and ERK pathways.[12]

Antimicrobial and Antifungal Activity

Several polysubstituted benzene derivatives have been investigated for their antimicrobial and antifungal properties.[13] For instance, 2,4,5-trichlorofluorobenzene has shown activity against Candida albicans, while other polyhalogenated benzenes inhibit the growth of bacteria such as Bacillus subtilis and Bacillus megaterium.[13] The position and nature of the halogen substituents on the benzene ring have been found to significantly affect the antimicrobial activity.[13]

Table 3: Antimicrobial Activity of Selected Polysubstituted Benzenes

| Compound | Bacillus subtilis (MIC, µg/mL) | Bacillus megaterium (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| 2,4,5-Trichlorofluorobenzene | >100 | >100 | 50 |

| 2,4,5-Trichlorobromobenzene | 100 | 50 | >100 |

| 2,4,5-Trichloroiodobenzene | 50 | 25 | >100 |

Experimental Protocols

Synthesis of 1,3,5-Trichlorobenzene from 2,4,6-Trichloroaniline[4]

-

Diazotization: 2,4,6-trichloroaniline is dissolved in a mixture of sulfuric acid and water. The solution is cooled to 0-5 °C.

-

A solution of sodium nitrite (B80452) in water is added dropwise to the cooled aniline (B41778) solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Reduction: Hypophosphorous acid is added slowly to the diazonium salt solution, and the mixture is stirred and allowed to warm to room temperature overnight.

-

The resulting solid is collected by filtration, washed with water, and purified by recrystallization from ethanol (B145695) to yield 1,3,5-trichlorobenzene.

In Vitro Kinase Inhibition Assay[14][15]

-

Assay Preparation: A reaction buffer containing ATP and a specific peptide substrate for the target kinase is prepared.

-

The trihalogenated benzene test compound is dissolved in DMSO to create a stock solution, which is then serially diluted.

-

The kinase enzyme is diluted in the assay buffer.

-

Reaction: The kinase, substrate, and test compound are mixed in a 96-well plate and incubated at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

Luminescence is measured using a plate reader.

-

Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)[13]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Test Compounds: The substituted trihalogenated benzene compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental and Drug Discovery Workflow

The discovery and development of drugs based on substituted trihalogenated benzenes follow a structured workflow, from initial screening to preclinical studies.[10][13][14]

Caption: A generalized drug discovery workflow.

Conclusion

Substituted trihalogenated benzenes represent a versatile and promising class of compounds for drug discovery and development. Their synthetic accessibility, coupled with the ability to fine-tune their physicochemical and biological properties through substitution, makes them attractive scaffolds for targeting a variety of diseases. The examples of matriptase inhibitors and antimicrobial agents highlight the potential of this chemical class. Further exploration of the structure-activity relationships and mechanisms of action of substituted trihalogenated benzenes is warranted to unlock their full therapeutic potential. This guide provides a foundational resource for researchers embarking on the investigation and application of these intriguing molecules.

References

- 1. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmafocuseurope.com [pharmafocuseurope.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Matriptase and its putative role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting matriptase in breast cancer abrogates tumor progression via impairment of stromal-epithelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quantumzeitgeist.com [quantumzeitgeist.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Drug Discovery Workflow - What is it? [vipergen.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and cytotoxic activity of trisubstituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. genemod.net [genemod.net]

- 14. nebiolab.com [nebiolab.com]

An In-depth Technical Guide on the Solubility of 1,5-Dibromo-2-chloro-3-ethylbenzene in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dibromo-2-chloro-3-ethylbenzene. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility profile based on the principles of chemical structure and analogy to similar halogenated aromatic compounds. Furthermore, it furnishes a detailed experimental protocol for the accurate determination of its solubility in various organic solvents, which is crucial for its application in chemical synthesis, formulation development, and purification processes.

Introduction to 1,5-Dibromo-2-chloro-3-ethylbenzene

1,5-Dibromo-2-chloro-3-ethylbenzene is a polysubstituted aromatic hydrocarbon. Its molecular structure, characterized by a benzene (B151609) ring functionalized with two bromine atoms, a chlorine atom, and an ethyl group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is fundamental for its effective use in various laboratory and industrial applications, such as a reagent in organic synthesis or as an intermediate in the development of pharmaceutical compounds.

Predicted Solubility Profile

Based on its molecular structure, 1,5-Dibromo-2-chloro-3-ethylbenzene is classified as a nonpolar to weakly polar molecule. The presence of the halogen atoms and the ethyl group on the benzene ring results in a hydrophobic character. Consequently, its solubility behavior is governed by the "like dissolves like" principle, which posits that nonpolar compounds are more soluble in nonpolar solvents, and polar compounds are more soluble in polar solvents.

Therefore, 1,5-Dibromo-2-chloro-3-ethylbenzene is expected to exhibit:

-

High solubility in nonpolar organic solvents such as hexane, toluene, and benzene.

-

Good to moderate solubility in moderately polar solvents like diethyl ether, chloroform, and dichloromethane.

-

Limited solubility in polar aprotic solvents such as acetone (B3395972) and ethyl acetate.

-

Very low to negligible solubility in highly polar protic solvents, most notably water.

Haloarenes, as a class of compounds, are generally soluble in organic solvents but insoluble in water.[1][2][3] This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker interactions between the haloarene and water.[2] In contrast, the intermolecular forces in organic solvents are more comparable to those of haloarenes, facilitating dissolution.[2]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for 1,5-Dibromo-2-chloro-3-ethylbenzene. The following tables are presented as templates for researchers to populate with experimentally determined values. This structured presentation will allow for a clear and comparative analysis of the compound's solubility across a range of common organic solvents.

Table 1: Solubility of 1,5-Dibromo-2-chloro-3-ethylbenzene in Nonpolar Solvents

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Polarity Index | Solubility ( g/100 mL) at 25°C |

| Hexane | 86.18 | 0.655 | 0.1 | Data not available |

| Toluene | 92.14 | 0.867 | 2.4 | Data not available |

| Benzene | 78.11 | 0.877 | 2.7 | Data not available |

Table 2: Solubility of 1,5-Dibromo-2-chloro-3-ethylbenzene in Moderately Polar Solvents

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Polarity Index | Solubility ( g/100 mL) at 25°C |

| Diethyl Ether | 74.12 | 0.713 | 2.8 | Data not available |

| Chloroform | 119.38 | 1.49 | 4.1 | Data not available |

| Dichloromethane | 84.93 | 1.33 | 3.1 | Data not available |

Table 3: Solubility of 1,5-Dibromo-2-chloro-3-ethylbenzene in Polar Aprotic Solvents

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Polarity Index | Solubility ( g/100 mL) at 25°C |

| Acetone | 58.08 | 0.791 | 5.1 | Data not available |

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 | Data not available |

Solubility of Structurally Similar Compounds

To provide a contextual framework, the solubility of structurally related dihalobenzenes is presented. For instance, 1,4-dichlorobenzene (B42874) is sparingly soluble in water but highly soluble in organic solvents like benzene, toluene, and chloroform.[4] Similarly, 1,3-dichlorobenzene (B1664543) is also insoluble in water but shows good solubility in ethanol, ether, and acetone.[5] Bromobenzene is likewise insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and acetone.[6] The solubility of these analogous compounds reinforces the predicted solubility profile of 1,5-Dibromo-2-chloro-3-ethylbenzene.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[7]

5.1. Materials and Equipment

-

1,5-Dibromo-2-chloro-3-ethylbenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

5.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid 1,5-Dibromo-2-chloro-3-ethylbenzene to a series of glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the excess solid to sediment. For more effective separation, centrifuge the vials at a moderate speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic solid particles.

-

Quantification: Dilute the filtered saturated solution to a suitable concentration with the same solvent. Analyze the concentration of 1,5-Dibromo-2-chloro-3-ethylbenzene in the diluted solution using a validated analytical method such as HPLC or GC.

-

Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility using the shake-flask method.

Conclusion

While quantitative experimental data on the solubility of 1,5-Dibromo-2-chloro-3-ethylbenzene in organic solvents is not currently available in the public domain, its molecular structure strongly suggests high solubility in nonpolar organic solvents and poor solubility in polar solvents like water. For researchers and professionals in drug development and chemical synthesis, the provided detailed experimental protocol for the shake-flask method offers a reliable approach to determine the precise solubility of this compound in various solvents of interest. The generation of such empirical data would be a valuable contribution to the chemical literature and would facilitate the optimization of processes involving this compound.

References

- 1. Haloarenes: Classification, Nomenclature, Preparation [allen.in]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Thermodynamic Properties of Halogenated Ethylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core thermodynamic properties of halogenated ethylbenzenes. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, detailed experimental methodologies, and visual representations of key processes to serve as a critical resource for theoretical and practical applications.

Introduction

Halogenated ethylbenzenes are a class of organic compounds that are of significant interest in various fields, including medicinal chemistry, materials science, and environmental science. Their thermodynamic properties are fundamental to understanding their behavior in chemical reactions, phase equilibria, and biological systems. Accurate data on properties such as enthalpy of formation, heat capacity, and vapor pressure are crucial for process design, safety assessments, and the development of quantitative structure-activity relationships (QSAR). This guide aims to provide a centralized repository of this vital information.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of various halogenated ethylbenzenes. Data has been compiled from a variety of sources, and where experimental values are unavailable, calculated values from established methods are provided and noted. All data is for the substance in its standard state (298.15 K and 1 atm) unless otherwise specified.

Table 1: Thermodynamic Properties of Fluoroethylbenzenes

| Compound | Isomer | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Normal Boiling Point (Tboil) (K) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |

| Fluoroethylbenzene | ortho- | -179.50 (Calculated)[1] | Data Not Available | Data Not Available | Data Not Available |

| meta- | -179.50 (Calculated)[1] | Data Not Available | Data Not Available | Data Not Available | |

| para- | -179.50 (Calculated)[1] | Data Not Available | Data Not Available | 35.52 (Calculated)[1] |

Table 2: Thermodynamic Properties of Chloroethylbenzenes

| Compound | Isomer | Enthalpy of Formation (ΔfH°liquid) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Normal Boiling Point (Tboil) (K) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |

| Chloroethylbenzene | 1-chloroethyl- | Data Not Available | Data Not Available | 361-362 (at reduced pressure)[2] | Data Not Available |

| 2-chloroethyl- | Data Not Available | Data Not Available | 493-494[3] | Data Not Available | |

| ortho- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| meta- | Data Not Available | Data Not Available | 457[4] | Data Not Available | |

| para- | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Thermodynamic Properties of Bromoethylbenzenes

| Compound | Isomer | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Normal Boiling Point (Tboil) (K) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |

| Bromoethylbenzene | 1-bromoethyl- | 49.13 (Calculated)[5] | 213.09 (at 474.84 K, Calculated)[5] | 474.84 (Calculated)[5] | 56.40 ± 0.30[5] |

| 2-bromoethyl- | Data Not Available | Data Not Available | 493-494[6] | Data Not Available | |

| meta- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| para- | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 4: Thermodynamic Properties of Iodoethylbenzenes

| Compound | Isomer | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Normal Boiling Point (Tboil) (K) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |

| Iodoethylbenzene | 1-iodoethyl- | 99.67 (Calculated)[7] | Data Not Available | 501.82 (Calculated)[7] | 59.90 ± 0.40[7] |

| 2-iodoethyl- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| ortho- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| meta- | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| para- | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: The majority of the available data for iodoethylbenzenes are calculated values, highlighting a need for further experimental investigation.

Experimental Protocols

The determination of thermodynamic properties requires precise and accurate experimental techniques. The following sections detail the methodologies for key experiments cited in the determination of the data presented above.

Bomb Calorimetry for Enthalpy of Combustion of Halogenated Compounds